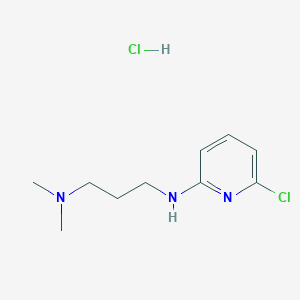

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Übersicht

Beschreibung

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 236.16 g/mol. The compound is classified as an amine and has been noted for its irritant properties upon exposure.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 236.16 g/mol |

| CAS Number | 1220017-46-8 |

| Hazard Classification | Irritant |

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit antiparasitic properties. For instance, studies on related compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) suggests that the presence of halogen substitutions enhances biological activity by improving interaction with parasitic membranes .

Cytotoxicity and Cell Proliferation

Toxicological assessments reveal that this compound may affect cell proliferation. In vitro studies have demonstrated varying stimulation indices based on concentration, indicating potential for immune modulation. For example, stimulation indices of 0, 1.3, 1.1, 3.5, 7.0, and 13.9 were reported at different concentrations in a lymphocyte proliferation assay .

Toxicological Profile

The compound has been evaluated for reproductive and developmental toxicity and has shown no significant effects in these areas. However, skin sensitization studies indicated positive results in guinea pigs, suggesting caution in handling and application .

Summary of Toxicity Studies

| Study Type | Result |

|---|---|

| Reproductive Toxicity | No significant effects observed |

| Skin Sensitization (GPMT) | Positive results for skin sensitization |

| Lymphocyte Proliferation | EC3 estimated at 2.2% concentration |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antiparasitic Efficacy : A study demonstrated that modifications in the chemical structure (e.g., halogen substitutions) significantly impacted the efficacy against T. brucei, with IC50 values indicating potent activity at low concentrations .

- Cytotoxicity Assessment : In vitro tests showed that varying concentrations of the compound could modulate lymphocyte proliferation, suggesting potential immunomodulatory effects .

- Safety Evaluations : Comprehensive safety assessments highlighted the irritant nature of the compound but noted a lack of reproductive toxicity, making it a candidate for further pharmacological exploration .

Eigenschaften

IUPAC Name |

N-(6-chloropyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3.ClH/c1-14(2)8-4-7-12-10-6-3-5-9(11)13-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAMHTKIEAMETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-62-8 | |

| Record name | 1,3-Propanediamine, N3-(6-chloro-2-pyridinyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.